molecular formula C11H14O4 B2367940 Methyl 3-ethoxy-4-methoxybenzoate CAS No. 97966-31-9

Methyl 3-ethoxy-4-methoxybenzoate

Cat. No. B2367940
CAS RN: 97966-31-9
M. Wt: 210.229
InChI Key: PCDOQKFPBWQJCT-UHFFFAOYSA-N
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Description

“Methyl 3-ethoxy-4-methoxybenzoate” is a benzoate ester and a monomethoxybenzene . It is functionally related to a 4-methoxybenzoic acid .


Synthesis Analysis

The synthesis of “Methyl 3-ethoxy-4-methoxybenzoate” involves the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .


Molecular Structure Analysis

The molecular structure of “Methyl 3-ethoxy-4-methoxybenzoate” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Chemical Reactions Analysis

“Methyl 3-ethoxy-4-methoxybenzoate” may be used as a starting reagent in the novel synthesis of gefitinib . The synthesis involves the alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .


Physical And Chemical Properties Analysis

“Methyl 3-ethoxy-4-methoxybenzoate” has a molecular weight of 210.23 g/mol . It has a XLogP3 of 2.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 5 rotatable bonds . Its exact mass and monoisotopic mass are 210.08920892 g/mol . Its topological polar surface area is 44.8 Ų . It has 15 heavy atoms .

Scientific Research Applications

Photochemical Stability and Singlet Molecular Oxygen Generation

Methyl 3-ethoxy-4-methoxybenzoate and its related compounds, such as methyl salicylate, have been studied for their ability to generate and quench singlet molecular oxygen (O2(1Δg)). These compounds are widely used as photostabilizers. The study found that while compounds with a phenol group are inefficient O2(1Δg) generators, methylated esters like methyl 2-methoxybenzoate can produce O2(1Δg) with significant efficiency. Furthermore, under certain environmental conditions, these compounds can act as effective scavengers for O2(1Δg), protecting photostabilized materials from O2(1Δg)-mediated degradation. The study emphasizes the potential use of these compounds, including methyl 3-ethoxy-4-methoxybenzoate, in photoprotection and stabilization applications (Soltermann et al., 1995).

Thermochemical Properties

The thermochemical properties of methyl 3-ethoxy-4-methoxybenzoate and its structural analogs have been extensively studied through both experimental and computational approaches. Research focusing on methyl 2- and 4-methoxybenzoates has helped in understanding the structural and thermochemical behavior of these compounds. This includes determining combustion and vaporization enthalpies and analyzing the electronic density of the molecules. Such studies are crucial for a deeper understanding of the physicochemical properties of these compounds, which can be essential in various industrial and research applications (Flores et al., 2019).

Antioxidant Activity and Spectroscopic Properties

Methyl 3-ethoxy-4-methoxybenzoate and similar compounds have been synthesized and analyzed for their antioxidant activities. For instance, a study on 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate investigated its antioxidant potential using various techniques. Additionally, spectroscopic methods, including FT-IR, UV–Vis, and NMR spectroscopies, were employed for the characterization. These compounds' spectroscopic, electronic, and thermodynamic properties are not only crucial for understanding their fundamental characteristics but also for exploring their potential applications in fields like material science and pharmacology (Medetalibeyoglu, 2021).

Future Directions

“Methyl 3-ethoxy-4-methoxybenzoate” has potential applications in the synthesis of gefitinib . Future research could explore its potential uses in other chemical syntheses.

properties

IUPAC Name

methyl 3-ethoxy-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-4-15-10-7-8(11(12)14-3)5-6-9(10)13-2/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDOQKFPBWQJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-ethoxy-4-methoxybenzoate

Synthesis routes and methods I

Procedure details

A mixture of 24.3 g (134 mmol) of methyl 3-hydroxy-4-methoxybenzoate, 36.8 g (267 mmol) of anhyd potassium carbonate and 31.4 g (201 mmol) of ethyl iodide in 500 mL of dimethylformamide was stirred at 100° C. for 5.5 h. An additional amount of ethyl iodide (31.4 g) and potassium carbonate (18.4 g) was added and heating was continued for 2 h more. The reaction was filtered and volatile material was removed from the filtrate in vacuo. The residue was slurried with water and filtered to collect the product which was washed with water and dried. Recrystallization from heptane gave 15.6 g of methyl 3-ethoxy-4-methoxybenzoate as white crystals: mass spectrum (electrospray, m/e): M+H 210.9.
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
36.8 g
Type
reactant
Reaction Step One
Quantity
31.4 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
31.4 g
Type
reactant
Reaction Step Two
Quantity
18.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of methyl 3-hydroxy-4-methoxybenzoate (4.00 g) and potassium carbonate (4.55 g) in dimethylformamide (20 mL) was added ethyl iodide (2.63 mL) under water-cooling and the mixture was stirred for 2 hours at ambient temperature. The mixture was partitioned between water and ethyl acetate. The separated organic layer was washed with water and brine, dried over magnesium sulfate and evaporated in vacuo to give methyl 3-ethoxy-4-methoxybenzoate as pale brown powders (4.55 g).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.63 mL
Type
reactant
Reaction Step Two

Citations

For This Compound
4
Citations
T Katayama, T Higuchi, K Ohura, M Sogo - 1989 - degruyter.com
… 1H-NMR spectra of methyl 3-ethoxy-4-methoxybenzoate (3'). … Therefore, A' was identified s methyl 3-ethoxy-4-methoxybenzoate (3'). Two methyl groups of A' were derived from …
Number of citations: 1 www.degruyter.com
T Katayama - 1989 - repository.kulib.kyoto-u.ac.jp
Lignin is one of major components of cell walls in vascular plants higher than ferns. particularly in wood tissues of trees l). The lignin contents of coniferous wood. dicotyledonous wood. …
Number of citations: 2 repository.kulib.kyoto-u.ac.jp
T Katayama - Appl. Microbiol, 1973 - core.ac.uk
Lignin is one of major components of cell walls in vascular plants higher than ferns. particularly in wood tissues of trees l). The lignin contents of coniferous wood. dicotyledonous wood. …
Number of citations: 2 core.ac.uk
片山健至, カタヤマタケシ - 香川大学農学部紀要, 1989 - kagawa-u.repo.nii.ac.jp
Lignin is one of major components of cell walls in vascular plants higher than ferns, particularly in wood tissues of trees1) The lignin contents of coniferous wood, dicotyledonous wood, …
Number of citations: 2 kagawa-u.repo.nii.ac.jp

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